N-[2-(Furan-3-YL)ethyl]acetamide
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Overview
Description
N-[2-(Furan-3-YL)ethyl]acetamide: is an organic compound that belongs to the class of amides It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to an ethyl chain that is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Furan-3-YL)ethyl]acetamide can be achieved through several methods. One common approach involves the reaction of furan-3-yl ethanol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of furan-3-yl ethanol is replaced by an acetamide group.
Another method involves the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and yield. In this approach, furan-3-yl ethanol is reacted with acetic anhydride under microwave irradiation, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using the aforementioned synthetic routes. The use of continuous flow reactors has also been explored to enhance production efficiency and scalability. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Furan-3-YL)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Furan-3-yl ethanol or furan-3-yl ethylamine.
Substitution: Halogenated or alkylated furan derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(Furan-3-YL)ethyl]acetamide is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The furan ring and acetamide group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
N-[2-(Furan-3-YL)ethyl]acetamide can be compared with other furan-containing amides, such as:
N-(2-(furan-2-yl)ethyl)acetamide: Similar structure but with the furan ring attached at a different position.
N-(2-(furan-3-yl)methyl)acetamide: The ethyl chain is replaced by a methyl group.
N-(2-(furan-3-yl)ethyl)formamide: The acetamide group is replaced by a formamide group.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to variations in their molecular structures .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis. Ongoing research continues to uncover new uses and mechanisms of action for this intriguing compound.
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-7(10)9-4-2-8-3-5-11-6-8/h3,5-6H,2,4H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKHQPDCUDTKNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=COC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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